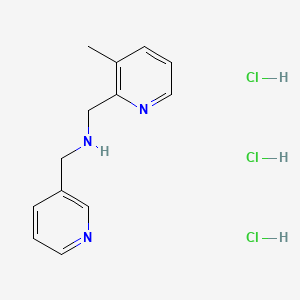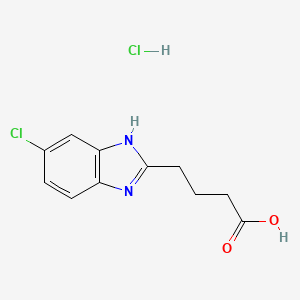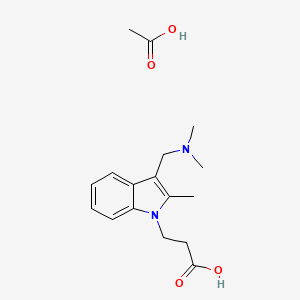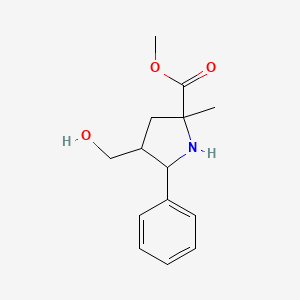![molecular formula C18H29NO2 B1389089 N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine CAS No. 1040680-46-3](/img/structure/B1389089.png)
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine
Vue d'ensemble
Description
“N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine” is a chemical compound with the molecular formula C18H29NO2 . It is used in proteomics research .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 291.43 . Unfortunately, the search results don’t provide more detailed physical or chemical properties.Applications De Recherche Scientifique
TBTFM has been used in a variety of scientific research applications, including as a substrate for enzyme-linked immunosorbent assays (ELISAs), as a substrate for the detection of proteases, and as a fluorescent probe for the detection of phospholipases. It has also been used as a ligand for the detection of metal ions, as an inhibitor for the inhibition of enzymes, and as an inhibitor for the inhibition of protein-protein interactions.
Mécanisme D'action
TBTFM is believed to act as a substrate for enzymes due to its unique chemical structure. Its hydrophobic regions make it an ideal candidate for binding to enzymes, while its hydrophilic regions allow it to be easily transported through the cell membrane. Additionally, its tert-butylphenoxy group is believed to interact with the active site of enzymes, thereby allowing it to act as a substrate for the enzyme's activity.
Biochemical and Physiological Effects
TBTFM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, phospholipases, and metal ion-dependent enzymes. Additionally, it has been shown to inhibit the formation of protein-protein interactions, and to have an antioxidant effect on cells.
Avantages Et Limitations Des Expériences En Laboratoire
TBTFM has several advantages for use in lab experiments. It is easy to synthesize, and its unique chemical structure makes it an ideal candidate for a variety of experiments. Additionally, its hydrophobic and hydrophilic regions make it an ideal candidate for binding to enzymes, and its tert-butylphenoxy group allows it to interact with the active sites of enzymes. However, it is important to note that TBTFM is not suitable for experiments involving drug usage and dosage, as it does not possess any known pharmacological effects.
Orientations Futures
There are a variety of potential future directions for research involving TBTFM. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be conducted into its potential use as a fluorescent probe for the detection of metal ions, and its potential use as an inhibitor for the inhibition of enzymes. Finally, further research could be conducted into its potential use as an inhibitor for the inhibition of protein-protein interactions, and its potential use as an antioxidant agent.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(oxolan-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-14(12-19-13-17-6-5-11-20-17)21-16-9-7-15(8-10-16)18(2,3)4/h7-10,14,17,19H,5-6,11-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYDLTAVGGJHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CCCO1)OC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


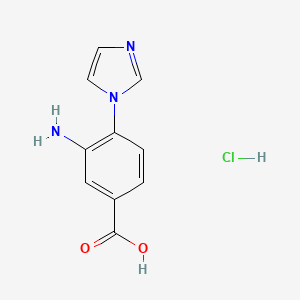
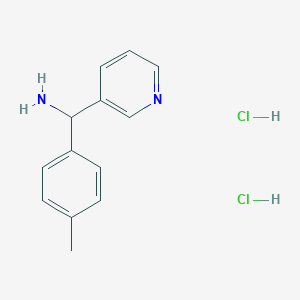
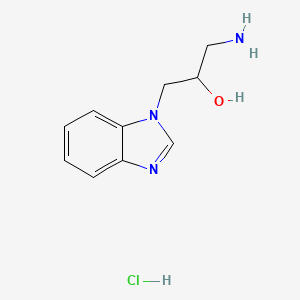
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride](/img/structure/B1389009.png)

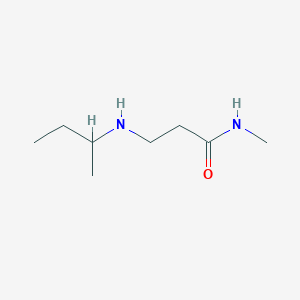
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate](/img/structure/B1389016.png)
